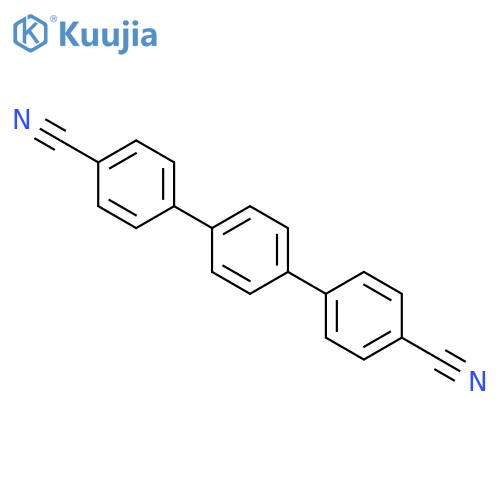Cas no 17788-93-1 (NC-Ph3-CN)

NC-Ph3-CN structure
商品名:NC-Ph3-CN
CAS番号:17788-93-1
MF:C20H12N2
メガワット:280.322684288025
MDL:MFCD33022394
CID:3816729
PubChem ID:66675539
NC-Ph3-CN 化学的及び物理的性質
名前と識別子
-
- [1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile
- 4'-(4-cyanophenyl)-[1,1'-biphenyl]-4-carbonitrile
- NC-Ph3-CN
- RFBQFWLDUKDOND-UHFFFAOYSA-N
- E75596
- SCHEMBL396846
- CS-0129542
- 4,4''-Bis-cyano[1,1';4',1'']terphenyl
- YSZC590
- BS-48669
- MFCD33022394
- 4-[4-(4-cyanophenyl)phenyl]benzonitrile
- 17788-93-1
- [1,?1':4',?1''-?Terphenyl]?-?4,?4''-?dicarbonitrile
-
- MDL: MFCD33022394
- インチ: InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H
- InChIKey: RFBQFWLDUKDOND-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
計算された属性
- せいみつぶんしりょう: 280.100048391g/mol
- どういたいしつりょう: 280.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 47.6Ų
NC-Ph3-CN 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1265565-5g |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 5g |
$195 | 2025-02-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01313260-100mg |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 100mg |
¥261.0 | 2023-02-23 | |
| eNovation Chemicals LLC | Y1265565-1g |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 1g |
$95 | 2024-06-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T916709-250mg |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 250mg |
¥443.70 | 2023-02-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R101739-250mg |
NC-Ph3-CN |
17788-93-1 | 97% | 250mg |
¥769 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ876-200mg |
NC-Ph3-CN |
17788-93-1 | 97% | 200mg |
493.0CNY | 2021-07-14 | |
| AN HUI ZE SHENG Technology Co., Ltd. | D041930-100mg |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 100mg |
¥66.00 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R101739-5g |
NC-Ph3-CN |
17788-93-1 | 97% | 5g |
¥6720 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1265565-1g |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 1g |
$95 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200182-10g |
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile |
17788-93-1 | 97% | 10g |
¥3016.00 | 2023-11-21 |
NC-Ph3-CN 関連文献
-
Xiaorui Dong,Yinpeng Cao,Xiuqing Dong,Jinnan Huo,Heping Shi J. Mater. Chem. C 2023 11 12599
-
Yanhong Xu,Shangbin Jin,Hong Xu,Atsushi Nagai,Donglin Jiang Chem. Soc. Rev. 2013 42 8012
-
Sook Hee Jeong,Seung Chan Kim,Jun Yeob Lee J. Mater. Chem. C 2023 11 13350
17788-93-1 (NC-Ph3-CN) 関連製品
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17788-93-1)NC-Ph3-CN

清らかである:99%/99%
はかる:5g/25g
価格 ($):327.0/1401.0